

physical and chemical properties of 2-lodo-1tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-lodo-1-tosyl-1H-indole

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An In-depth Technical Guide to 2-lodo-1-tosyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **2-lodo-1-tosyl-1H-indole** is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of its constituent parts (indole, N-tosyl protection), the isomeric 3-lodo-1-tosyl-1H-indole, and established principles of organic chemistry.

Introduction

2-lodo-1-tosyl-1H-indole is a functionalized indole derivative. The indole scaffold is a core structural motif in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities[1][2][3]. The tosyl group (-SO₂C₆H₄CH₃) serves as a robust electron-withdrawing protecting group for the indole nitrogen, enhancing stability and modifying the reactivity of the indole ring[4]. The iodine atom at the C-2 position introduces a versatile functional handle for further synthetic transformations, particularly for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.

This guide summarizes the predicted physical and chemical properties, proposes a synthetic strategy, and discusses the potential reactivity and biological significance of **2-lodo-1-tosyl-1H-indole**.



Physicochemical Properties

Direct experimental data for **2-lodo-1-tosyl-1H-indole** is not readily available. The following tables present data for the closely related isomer, 3-lodo-1-tosyl-1H-indole, and the parent compound, N-tosylindole, to provide an estimate of the expected properties.

Table 1: Physical Properties of Related Indole

Derivatives

Property	3-lodo-1-tosyl-1H- indole	N-Tosylindole	Predicted: 2-lodo- 1-tosyl-1H-indole
CAS Number	170456-80-1	31271-90-6[5]	Not Available
Molecular Formula	C15H12INO2S	C15H13NO2S[5]	C15H12INO2S
Molecular Weight	397.24 g/mol	271.33 g/mol [5]	397.24 g/mol
Appearance	Solid	Solid	Predicted to be a solid
Storage Temperature	Keep in dark place, inert atmosphere, room temperature	Not specified	Similar storage conditions recommended

Table 2: Computed Properties of N-Tosylindole

Property	Value
XLogP3	3.6[5]
Hydrogen Bond Donor Count	0[5]
Hydrogen Bond Acceptor Count	2[5]
Rotatable Bond Count	2[5]
Topological Polar Surface Area	42.5 Ų[5]

Note: The introduction of an iodine atom is expected to increase the molecular weight and may influence the melting point and solubility characteristics.



Chemical Properties and Reactivity

The chemical behavior of **2-lodo-1-tosyl-1H-indole** is dictated by the interplay of the N-tosyl group and the C-2 iodo substituent.

- N-Tosyl Group: The electron-withdrawing nature of the tosyl group decreases the electron density of the indole ring system, making it less susceptible to electrophilic attack compared to N-unprotected indoles. It also enhances the acidity of the C-H protons.
- C-2 lodo Group: The carbon-iodine bond at the 2-position is the primary site of reactivity.
 This moiety is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions.

Expected Reactivity:

- Cross-Coupling Reactions: 2-lodo-1-tosyl-1H-indole is an ideal substrate for Suzuki,
 Sonogashira, Heck, and Stille couplings, allowing for the introduction of a wide variety of substituents at the 2-position[1].
- Metal-Halogen Exchange: The iodo group can undergo metal-halogen exchange with organolithium or Grignard reagents to form a 2-lithiated or 2-magnesiated indole species, which can then be reacted with various electrophiles.
- Reductive Deiodination: The iodo group can be removed by reduction to yield N-tosylindole.
- Stability: The tosyl group generally imparts good stability to the indole ring. However, like many iodo-aromatic compounds, it should be stored in a dark place to prevent potential light-induced decomposition.

Experimental Protocols: Synthesis

A direct, documented synthesis for **2-lodo-1-tosyl-1H-indole** is not readily found. However, a plausible synthetic route can be devised based on established indole chemistry. The most common approach would involve a three-step sequence starting from 2-iodoaniline.

Proposed Synthetic Workflow



Step 1: Tosylation 2-Iodoaniline Tosyl Chloride (TsCl) Pyridine or Et3N N-Tosyl-2-iodoaniline Terminal Alkyne Pd catalyst, Cu(I) cocatalyst Base (e.g., Et3N) Step 2: Sonogashira Coupling N-Tosyl-2-(alkynyl)aniline Base (e.g., K2CO3) or Iodine source (e.g., I2, NIS) Metal catalyst (e.g., Cu2O) Base Step 3: Cyclization Alternative Step 3: Iodocyclization 2-Substituted-1-tosyl-1H-indole 2-lodo-1-tosyl-1H-indole

Proposed Synthesis of 2-lodo-1-tosyl-1H-indole

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